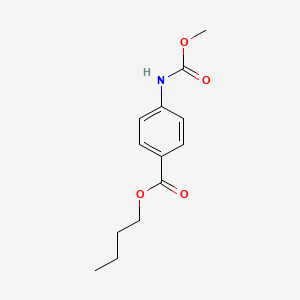
Butyl 4-(methoxycarbonylamino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 4-(methoxycarbonylamino)benzoate is an organic compound with the molecular formula C12H15NO4. It is an ester derivative of benzoic acid and is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its white crystalline appearance and is mildly soluble in water but more soluble in organic solvents such as alcohol, ether, and chloroform .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-(methoxycarbonylamino)benzoate typically involves the esterification of 4-aminobenzoic acid with butanol in the presence of a catalyst. One common method includes the use of sulfuric acid as a catalyst, where the reaction mixture is heated under reflux conditions to facilitate the esterification process . Another method involves the use of titanous sulfate and toluenesulfonic acid as catalysts, which offers a higher yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous flow microreactor systems. This method is more efficient and sustainable compared to traditional batch processes. The flow microreactor system allows for better control over reaction conditions, leading to higher yields and reduced waste .
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 4-(methoxycarbonylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 4-(methoxycarbonylamino)benzoic acid.
Reduction: Butyl 4-(hydroxymethylamino)benzoate.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Butyl 4-(methoxycarbonylamino)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of butyl 4-(methoxycarbonylamino)benzoate involves its interaction with cellular membranes. It acts by inhibiting voltage-gated calcium channels in neurons, leading to a decrease in neuronal excitability and providing a local anesthetic effect . The compound also inhibits sodium channels and delays rectifier potassium currents, contributing to its overall anesthetic properties .
Comparaison Avec Des Composés Similaires
Butyl 4-(methoxycarbonylamino)benzoate can be compared with other similar compounds such as:
Benzocaine: Another local anesthetic with a similar structure but different pharmacokinetic properties.
Procaine: Used as a local anesthetic with a longer duration of action compared to this compound.
Tetracaine: Known for its potent anesthetic effects and longer duration of action.
These comparisons highlight the unique properties of this compound, such as its specific solubility profile and its use in continuous flow microreactor systems for industrial production.
Propriétés
Numéro CAS |
5282-56-4 |
|---|---|
Formule moléculaire |
C13H17NO4 |
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
butyl 4-(methoxycarbonylamino)benzoate |
InChI |
InChI=1S/C13H17NO4/c1-3-4-9-18-12(15)10-5-7-11(8-6-10)14-13(16)17-2/h5-8H,3-4,9H2,1-2H3,(H,14,16) |
Clé InChI |
YVGSVUDCPCRDNS-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


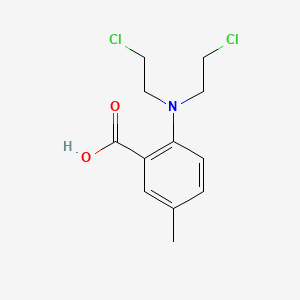
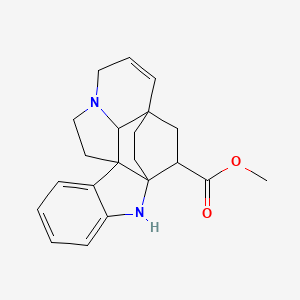
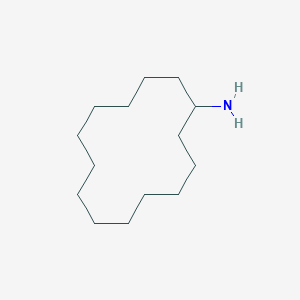
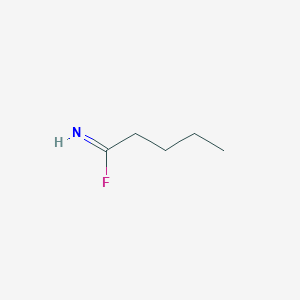
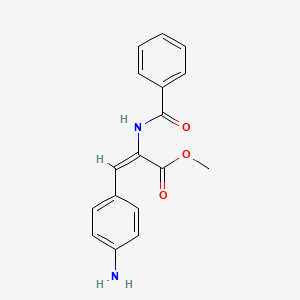

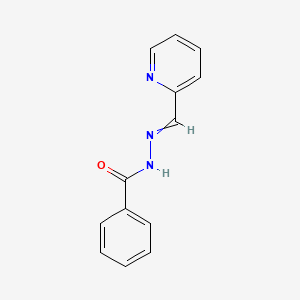

![N-butyl-N-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B14741337.png)
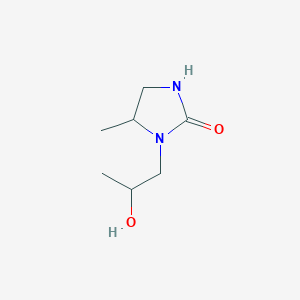

![N-(2-chloroethyl)-1-(2-methoxyphenyl)-N-[1-(2-methoxyphenyl)propan-2-yl]propan-2-amine](/img/structure/B14741347.png)
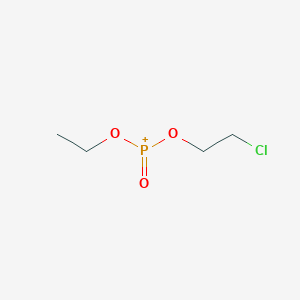
![L-Methionine, N-[(2-nitrophenyl)thio]-](/img/structure/B14741364.png)
